2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one
Description
This compound features a pyrimidine core substituted at the 4-position with a piperazine group, which is further linked to a 3,5-dimethylpyrazole moiety. The piperazine nitrogen is connected to a pyrrolidin-1-yl ethanone side chain. Such structural motifs are common in medicinal chemistry, as piperazine and pyrimidine derivatives are known for their conformational flexibility and ability to engage in hydrogen bonding, making them candidates for targeting enzymes or receptors .
Properties
IUPAC Name |
2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O/c1-15-11-16(2)26(22-15)18-12-17(20-14-21-18)24-9-7-23(8-10-24)13-19(27)25-5-3-4-6-25/h11-12,14H,3-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAZLAVGGJJXIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)CC(=O)N4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it possesses a molecular weight of approximately 316.42 g/mol. The structure includes a pyrimidine ring, a piperazine moiety, and a pyrrolidine group, contributing to its diverse interactions within biological systems.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrazole and pyrimidine compounds exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating moderate cytostatic activity.
Table 1: Cytostatic Activity Against Cancer Cell Lines
| Cell Line | Inhibition Growth Percent (IGP) | Reference |
|---|---|---|
| MCF7 (Breast) | 23% | |
| SNB-75 (Brain) | 21% | |
| UO-31 (Renal) | 10–17% |
These results suggest that the compound may inhibit tumor growth through mechanisms that are still under investigation.
The proposed mechanisms of action for this compound include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
- Apoptosis Induction : Evidence suggests that it may promote apoptosis in cancer cells, leading to reduced viability.
In silico docking studies have shown favorable binding affinities to targets associated with cancer progression, indicating potential therapeutic applications.
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
Case Study 1: Antitumor Efficacy
A study conducted on a series of pyrazole derivatives revealed that compounds structurally similar to the target compound exhibited significant antitumor activity against various human cancer cell lines. These findings were corroborated by IC50 values indicating effective concentration levels for inducing cytotoxicity.
Case Study 2: In Vivo Studies
In vivo experiments using animal models have demonstrated that administration of the compound resulted in reduced tumor sizes compared to control groups. The study noted a correlation between dosage and efficacy, supporting further exploration into optimized dosing regimens.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives ()
- Example: 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2) Key Differences: Lacks the piperazine and pyrrolidinyl ethanone groups but includes a tolyl substituent. Functional Impact: The pyrazolo-pyrimidine core is associated with isomerization behavior, which can influence binding specificity and metabolic stability .
Arylpiperazine-Pyrazole Hybrids ()
- Example: 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) Key Differences: Replaces the pyrimidine ring with a butanone linker and incorporates a trifluoromethylphenyl group. Functional Impact: The arylpiperazine moiety enhances solubility and receptor affinity, while the trifluoromethyl group improves metabolic resistance .
Pyrido[3,4-d]pyrimidinone Derivatives ()
- Example: Compound 53g (8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one) Key Differences: Substitutes the pyrimidine with a pyridopyrimidinone core and includes a benzodioxolylmethylpiperidine group. Functional Impact: The pyridopyrimidinone scaffold is associated with kinase inhibition, and the benzodioxole group may enhance blood-brain barrier penetration .
Comparative Data Table
Research Findings and Functional Insights
Role of Piperazine and Pyrrolidine Groups: The piperazine ring in the target compound likely enhances solubility and provides a flexible scaffold for receptor interaction, similar to arylpiperazine derivatives in and .
Impact of Pyrazole Substitution :
- The 3,5-dimethylpyrazole substituent on the pyrimidine ring could offer steric and electronic advantages over unsubstituted pyrazoles, as seen in , where substituents influenced isomerization and binding .
Comparative Bioactivity: While direct activity data for the target compound are lacking, pyridopyrimidinones (e.g., 53g) and arylpiperazines (e.g., Compound 5) have shown nanomolar-level inhibition of kinases and serotonin receptors, respectively .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
